molecular formula C18H6BF15O3 B8451828 Borane, tris(pentafluorophenyl)-, trihydrate CAS No. 182683-62-1

Borane, tris(pentafluorophenyl)-, trihydrate

Cat. No. B8451828
CAS RN: 182683-62-1
M. Wt: 566.0 g/mol
InChI Key: HBLHIFXCOJCFTK-UHFFFAOYSA-N
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Description

Borane, tris(pentafluorophenyl)-, trihydrate is a useful research compound. Its molecular formula is C18H6BF15O3 and its molecular weight is 566.0 g/mol. The purity is usually 95%.
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properties

CAS RN

182683-62-1

Molecular Formula

C18H6BF15O3

Molecular Weight

566.0 g/mol

IUPAC Name

tris(2,3,4,5,6-pentafluorophenyl)borane;trihydrate

InChI

InChI=1S/C18BF15.3H2O/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25;;;/h;3*1H2

InChI Key

HBLHIFXCOJCFTK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F.O.O.O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 0.566 gram (1 mmol) (C6F5)3B.3H2O as prepared in Example 1 and 1.024 grams (2 mmol) (C6F5)3B in 10 mL dichloromethane was stirred for 15 minutes and then evaporated to dryness under vacuum. A quantitative yield of the product remained and was stored under dry nitrogen.
Quantity
0.566 g
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reactant
Reaction Step One
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1.024 g
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reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The synthesis of reported here is based on a prior publication (see U.S. Pat. No. 5,296,433, 1994). A 3.15 wt % solution of B(C6F5)3 in Isopar®E (50 ml, 2.22 mmol) was placed in a 200 ml Kjeldahl flask equipped with a magnetic stir bar. Approximately 50 ml of cyclohexane was added to this solution followed by 3 equiv of deoxygenated, demineralized water (0.120 ml, 6.67 mmol), which resulted in precipitation of a white, microcrystalline solid. The slurry was stirred for 30 m, the solvent was decanted, and the resulting solid was dried in vacuo. Yield, 0.826 g (66%). 19F NMR (C6D6): −134.7 (apparent d, 2F), −154.7 (apparent t, 1F), −162.6 (apparent t, 2F). FI-MS: m/z 512 [M+], evidently loss of water occurred in mass spectrometer. IR (Nujol): 3666 m, 3597 m, 3499 m, 2950 sh, 2920 s, 1647 m, 1602 m, 1520 s, 1468 s, 1379 m, 1288 m, 1111 m, 1098 m, 969 s, 859 w, 797 w, 771 w, 676 w, 614 w.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Isopar®E
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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Quantity
0.12 mL
Type
reactant
Reaction Step Five

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